1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane

Description

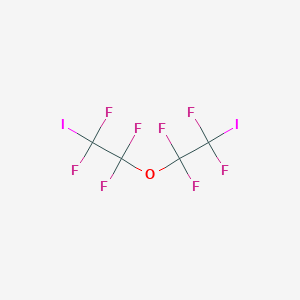

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is a fluorinated compound with a complex structure featuring two iodine atoms and multiple fluorine substituents. Its molecular formula is C₄F₈I₂O, with a molecular weight of 470 g/mol (calculated based on substituents and evidence ). This compound is synthesized via multi-step routes, often starting from tetrafluoroethylene derivatives, and is notable for its role in advanced materials such as perfluorosulfonic acid (PFSA) membranes and single-ion conducting polymer electrolytes for lithium batteries . Its thermal behavior includes a crystal-to-crystal transition at 150°C and isotropization at 218°C, making it suitable for high-temperature applications .

Properties

CAS No. |

681-30-1 |

|---|---|

Molecular Formula |

C4F8I2O |

Molecular Weight |

469.84 g/mol |

IUPAC Name |

1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |

InChI |

InChI=1S/C4F8I2O/c5-1(6,13)3(9,10)15-4(11,12)2(7,8)14 |

InChI Key |

YKURCUVJDAMFOF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)I)(OC(C(F)(F)I)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane typically involves the reaction of tetrafluoroethylene with iodine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to isolate the final product. The use of advanced technologies ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction can lead to the formation of simpler fluorinated compounds

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and compounds with different functional groups. These products are often used in further chemical synthesis and research .

Scientific Research Applications

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of specialized materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane (Target) | C₄F₈I₂O | 470 | Two iodine atoms, ethoxy |

| 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | C₄H₃F₇O | 200.05 | Trifluoroethoxy, no iodine |

| 1-Iodo-1,2,2,2-Tetrafluoro-1-(Trifluoromethoxy)Ethane | C₃F₇IO | 312 | Trifluoromethoxy, one iodine |

| 1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane | C₄H₃F₇O | 200.05 | Trifluoroethoxy |

| 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane | C₃F₇IO | 312 | Trifluoromethoxy, one iodine |

Key Observations :

- The target compound’s dual iodine atoms distinguish it from analogs like C₄H₃F₇O (), which lack iodine and have lower molecular weights.

- Compounds with trifluoromethoxy groups (e.g., C₃F₇IO) exhibit simpler structures and reduced steric hindrance compared to the target’s iodoethoxy chain .

Key Observations :

- The target compound’s synthesis efficiency (78% ) surpasses that of its sulfonyl fluoride derivative (67% ), highlighting optimized protocols .

- Simpler analogs (e.g., C₄H₃F₇O) may require fewer steps but lack functional groups critical for membrane applications .

Thermal and Chemical Properties

Key Observations :

- The target compound’s dual iodine atoms increase susceptibility to substitution reactions, enabling functionalization in polymer electrolytes .

- Simpler fluorinated ethanes (e.g., C₄H₃F₇O) lack the thermal resilience required for fuel cell membranes .

Key Observations :

- The target compound’s dual iodine and fluorinated ethoxy groups enhance ion transport in membranes, outperforming non-iodinated analogs .

- Regulatory scrutiny of PFAS (e.g., EPA reporting requirements for C₄H₃F₇O ) may limit the use of simpler fluorinated ethers.

Biological Activity

1,1,2,2-Tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is a complex fluorinated organic compound with the molecular formula and a molecular weight of approximately 469.84 g/mol. This compound is characterized by its multiple fluorine and iodine substituents, which contribute to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Molecular Structure

The compound features a tetrafluorinated backbone with two iodine atoms strategically placed. This arrangement enhances both its stability and reactivity. The presence of iodine makes it susceptible to nucleophilic substitution reactions, while the fluorinated structure provides resistance to oxidation and thermal degradation.

Reactivity

The reactivity of this compound can be attributed to its functional groups. Common reactions include:

- Nucleophilic substitutions : Due to the presence of iodine.

- Electrophilic additions : Facilitated by the fluorinated structure.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene | C4F7IO | Contains one less iodine; used in similar applications. |

| 1-Iodohexafluoropropylene | C3F6I | Simpler structure; known for industrial applications. |

| Perfluorooctanoic acid | C8F15O2 | Fully fluorinated carboxylic acid; significant environmental implications. |

The biological activity of this compound has not been extensively documented in peer-reviewed literature; however, its structural characteristics suggest potential interactions with biological systems. The dual presence of iodine and fluorine may influence its interaction with enzymes or receptors in various biological pathways.

Toxicological Profile

Understanding the toxicological profile is crucial for assessing the safety and potential therapeutic uses of this compound. Interaction studies are essential to elucidate how it affects cellular mechanisms or contributes to toxicity.

Interaction Studies

Preliminary studies indicate that compounds with similar structures may interact with specific enzymes or receptors. For instance:

- Enzyme Inhibition : Some fluorinated compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Binding : Iodinated compounds can exhibit high affinity for certain receptors due to their size and electronic properties.

Future Directions

Further research is needed to explore:

- In vitro and in vivo studies : To assess the biological activity and safety profile.

- Mechanistic studies : To understand how this compound interacts at the molecular level with biological targets.

Q & A

Q. What synthetic routes are available for 1,1,2,2-tetrafluoro-1-iodo-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane, and how do reaction conditions influence yield?

Two primary methods are documented for synthesizing structurally related fluorinated iodoethanes:

- Route 1 : Reacting tetrafluoroethylene with iodine-containing intermediates, yielding ~67% under optimized conditions (e.g., controlled temperature at −30°C and iodine stoichiometry adjustments) .

- Route 2 : Using tetrafluoroethylene, sulfolane derivatives, and iodine, achieving ~58% yield. This method requires strict anhydrous conditions to minimize side reactions . Methodological Tip : Monitor iodine incorporation via <sup>19</sup>F NMR to track intermediate formation and optimize reaction time.

Q. What are the critical physicochemical properties of this compound for laboratory handling?

Key properties include:

- Thermal Stability : Fluorinated iodoethanes often exhibit low thermal decomposition thresholds; avoid heating above 80°C .

- Volatility : Estimated vapor pressure can be modeled using Antoine equation parameters from analogous compounds (e.g., log P = 3.188 for similar perfluoroethers) .

- Solubility : Hydrophobic nature (log Kow ~3.2) suggests preferential partitioning in organic solvents like hexane or dichloromethane .

Q. How should researchers safely handle and store this compound?

- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at −20°C to prevent iodine loss via photolytic or thermal degradation .

- Safety Protocols : Use explosion-proof refrigerators and avoid contact with reducing agents (e.g., metals) to prevent exothermic reactions .

Advanced Research Questions

Q. What enzymatic pathways are involved in the metabolism of fluorinated iodoethanes, and how can this inform toxicity studies?

- Key Enzyme : Cytochrome P450 2E1 (CYP2E1) mediates oxidative defluorination in hepatic microsomes, producing metabolites like trifluoroacetic acid and inorganic fluoride .

- Experimental Design : Use human liver microsomes pretreated with CYP2E1 inhibitors (e.g., disulfiram) to confirm metabolic pathways. Quantify fluoride release via ion-selective electrodes .

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated iodoethanes?

- Case Study : Discrepancies in yields (67% vs. 58%) may arise from iodine source purity or trace moisture. Perform controlled experiments with rigorously dried reagents and compare <sup>19</sup>F NMR profiles of intermediates .

- Statistical Approach : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) and identify optimal conditions .

Q. What analytical methods are most effective for characterizing degradation products of this compound in environmental matrices?

- LC-MS/MS : Employ high-resolution mass spectrometry with negative ion mode to detect polyfluoroalkyl acids (e.g., perfluorooctanesulfonate analogs) .

- Isotopic Labeling : Use <sup>13</sup>C-labeled analogs to track degradation pathways in soil/water systems and differentiate biotic vs. abiotic processes .

Q. How does the compound’s structure influence its reactivity in radical polymerization or cross-coupling reactions?

- Iodine Reactivity : The C–I bond’s low dissociation energy (~50 kcal/mol) facilitates iodine transfer polymerization (ITP). Use AIBN initiators at 60–80°C to generate fluorinated polymer backbones .

- Cross-Coupling : Test palladium-catalyzed (e.g., Stille coupling) reactions with aryl stannanes, optimizing ligand systems (e.g., XPhos) to overcome electron-withdrawing fluorine effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.